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molecular formula C9H9BrFNOS B8723527 S-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate CAS No. 147460-42-2

S-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate

Cat. No. B8723527
M. Wt: 278.14 g/mol
InChI Key: DNZUBUIGPXKUNQ-UHFFFAOYSA-N
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Patent
US08076324B2

Procedure details

51.30 g of S-(2-bromo-5-fluorophenyl) dimethylthiocarbamate were dissolved in 700 ml of MOH, 494 ml of a 1 N aqueous sodium hydroxide solution were added and the reaction mixture was heated for 2 h under reflux. After cooling, the MOH was removed in vacuo, 200 ml of water were added and the mixture was extracted three times with 150 ml each of DCM. Subsequently, the mixture was acidified to pH=1 with concentrated hydrochloric acid and extracted four times with 200 ml each of EA. The combined organic phases were dried over sodium sulfate and the solvent was removed in vacuo. 37.80 g of the title compound were obtained as a pale yellow oil.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C(=O)[S:4][C:5]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:6]=1[Br:12]>[OH-].[Na+]>[Br:12][C:6]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:5]=1[SH:4] |f:1.2|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
CN(C(SC1=C(C=CC(=C1)F)Br)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the MOH was removed in vacuo, 200 ml of water
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 150 ml each of DCM
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 200 ml each of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)S
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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